molecular formula C22H21NO4 B2970301 1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid CAS No. 2375274-25-0

1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid

Cat. No.: B2970301
CAS No.: 2375274-25-0
M. Wt: 363.413
InChI Key: USFLLVASQVUIMT-UHFFFAOYSA-N
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Description

1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid is a cyclopropane-based derivative featuring a carboxylic acid group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The dual cyclopropane rings in this compound introduce significant ring strain, which may influence its reactivity and conformational rigidity compared to larger-ring analogs.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-19(25)21(9-10-21)22(11-12-22)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFLLVASQVUIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid, commonly referred to as Fmoc-Amcp-OH, is a significant compound in organic synthesis, particularly in peptide chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclopropane rings, play crucial roles in its biological applications and interactions.

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 323.348 g/mol
  • IUPAC Name : 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid
  • CAS Number : 126705-22-4

Biological Activity Overview

Fmoc-Amcp-OH is primarily utilized as a building block in peptide synthesis. The Fmoc group protects the amino functionality, allowing for controlled assembly of peptides. The incorporation of cyclopropane into peptide sequences can significantly influence their conformation and biological activity.

Key Applications:

  • Peptide Synthesis : The compound serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptide structures.
  • Medicinal Chemistry : It is involved in designing peptide-based drugs and inhibitors, where its unique cyclopropane structure can impart specific steric and electronic properties advantageous for drug design.
  • Biological Studies : Researchers use Fmoc-Amcp-OH to investigate protein-protein interactions and enzyme mechanisms by incorporating it into peptide substrates.

Study 1: Self-Assembly Structures

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified aliphatic amino acids, including derivatives of Fmoc-Amcp-OH. Their findings indicated that these compounds could form stable aggregates, which are essential for various biological functions.

Study 2: Protein Conformation

In a study focusing on the impact of cyclopropane on peptide conformation, researchers found that peptides incorporating Fmoc-Amcp-OH exhibited altered folding patterns compared to their linear counterparts. This change in conformation can enhance or inhibit biological activity depending on the target interaction.

Comparative Analysis with Similar Compounds

Compound NameStructureApplications
1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutane]Cyclobutane ringSimilar applications in peptide synthesis but with different steric properties.
N-Fmoc-N-methyl-1-amino-cyclopropanecarboxylic acidMethyl group on nitrogenInfluences chemical behavior and applications differently than Fmoc-Amcp-OH.
3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acidBenzoic acid moietyUsed in similar contexts but offers distinct solubility and reactivity characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Cyclopropane and Cycloalkane Carboxylic Acids

1-(Fmoc-amino)cyclopentanecarboxylic Acid (CAS 117322-30-2)
  • Structure : Cyclopentane backbone with Fmoc and carboxylic acid groups.
  • Molecular Formula: C₂₁H₂₁NO₄.
  • Molecular Weight : 351.40 g/mol.
  • This compound (Fmoc-cycloleucine) is used in peptide synthesis, where its larger ring size may improve solubility in organic solvents .
1-[cyclopropyl(Fmoc-amino)]cyclobutane-1-carboxylic Acid (CAS 1697367-12-6)
  • Structure : Cyclobutane backbone with Fmoc and carboxylic acid groups.
  • Molecular Formula: C₂₃H₂₃NO₄.
  • Molecular Weight : 377.43 g/mol.
  • Key Differences: The cyclobutane ring introduces intermediate strain between cyclopropane and cyclopentane.
1-((Fmoc-amino)methyl)cyclohexane-1-carboxylic Acid (CAS 220145-22-2)
  • Structure : Cyclohexane backbone with Fmoc and carboxylic acid groups.
  • Molecular Formula: C₂₃H₂₅NO₄.
  • Molecular Weight : 379.45 g/mol.
  • Key Differences : The cyclohexane ring eliminates ring strain, improving thermal stability. This compound’s larger size may reduce steric hindrance in peptide coupling reactions compared to cyclopropane derivatives .

Non-Fmoc Cyclopropane Carboxylic Acids

trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)
  • Structure: Cyclopropane with trans-cyano and carboxylic acid groups.
  • Molecular Formula: C₅H₅NO₂.
  • Molecular Weight : 123.10 g/mol.
  • Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa ~1.5–2.0), making it more reactive in nucleophilic reactions than the Fmoc-protected target compound .
1-Ethylcyclopropanecarboxylic Acid (CAS 150864-95-2)
  • Structure : Cyclopropane with ethyl and carboxylic acid groups.
  • Molecular Formula : C₆H₁₀O₂.
  • Molecular Weight : 114.14 g/mol.
  • Key Differences : The ethyl group enhances hydrophobicity, reducing aqueous solubility. Lack of Fmoc protection limits its utility in peptide synthesis but makes it suitable for hydrophobic drug intermediates .

Fmoc-Protected Heterocyclic Derivatives

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)
  • Structure : Cyclopropane linked to a piperidine ring with Fmoc protection.
  • Molecular Formula: C₂₄H₂₅NO₄.
  • Molecular Weight : 391.46 g/mol.
  • Key Differences : The piperidine moiety introduces basicity (pKa ~10–11 for free amine), enabling pH-dependent solubility shifts. This hybrid structure may target neurological receptors due to its amine functionality .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted/Reported pKa Notable Applications
Target Compound N/A C₂₃H₂₁NO₄ 375.42 Fmoc, cyclopropane, COOH ~4.5 (estimated) Peptide synthesis, drug design
1-(Fmoc-amino)cyclopentanecarboxylic Acid 117322-30-2 C₂₁H₂₁NO₄ 351.40 Fmoc, cyclopentane, COOH ~4.3 Peptide synthesis
trans-2-Cyanocyclopropanecarboxylic Acid 39891-82-2 C₅H₅NO₂ 123.10 Cyano, COOH ~1.8 Organic synthesis
1-Ethylcyclopropanecarboxylic Acid 150864-95-2 C₆H₁₀O₂ 114.14 Ethyl, COOH ~4.7 Hydrophobic intermediates
1-[cyclopropyl(Fmoc-amino)]cyclobutane-1-carboxylic Acid 1697367-12-6 C₂₃H₂₃NO₄ 377.43 Fmoc, cyclobutane, COOH 4.12 Drug discovery

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